2-Chloro-5-ethoxy-3-fluoropyridine
Description
2-Chloro-5-ethoxy-3-fluoropyridine is a halogenated pyridine derivative characterized by a chloro group at position 2, an ethoxy group at position 5, and a fluorine atom at position 2.
Properties
IUPAC Name |
2-chloro-5-ethoxy-3-fluoropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFNO/c1-2-11-5-3-6(9)7(8)10-4-5/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXYDUARDBOWCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(N=C1)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry
- Synthesis Intermediate : This compound is primarily used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern allows it to participate in various chemical reactions, facilitating the development of new compounds with desired properties.
Biology
- Enzyme Inhibition : Research indicates that 2-Chloro-5-ethoxy-3-fluoropyridine can inhibit specific enzymes by binding to their active sites or allosteric sites. This mechanism is crucial for drug design targeting various diseases.
- Receptor Modulation : The compound has been studied for its potential to act as an agonist or antagonist at neurotransmitter receptors, which may lead to therapeutic applications in treating neurological disorders .
Medicine
- Pharmaceutical Development : There is ongoing research into the use of this compound in developing pharmaceuticals aimed at neurological conditions. Its ability to interact with neurotransmitter systems makes it a candidate for further exploration in medicinal chemistry .
Industry
- Agrochemicals : this compound is utilized in the formulation of agrochemicals, providing effective solutions for pest control and crop protection. This application supports sustainable agricultural practices by enhancing crop yields while minimizing environmental impact .
The biological activities of this compound include:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains, suggesting potential applications in infection treatment .
- Neurological Applications : Its interaction with neurotransmitter receptors positions it as a candidate for treating neurological disorders, with preliminary studies showing promising results .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
- Enzyme Inhibition Assays : The compound demonstrated inhibitory effects on mycobacterial ATP synthase, revealing potential applications in combating Mycobacterium tuberculosis infections .
Structure-Activity Relationship (SAR) Studies
Research focused on modifying the compound's structure has yielded derivatives with enhanced biological activity. For example:
- Substituting different groups on the pyridine ring has led to compounds with improved potency against targeted enzymes, indicating that structural modifications can significantly influence biological outcomes .
Data Table: Biological Activities of this compound
Mechanism of Action
The mechanism by which 2-Chloro-5-ethoxy-3-fluoropyridine exerts its effects depends on its specific application. In drug design, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of 2-Chloro-5-ethoxy-3-fluoropyridine with related compounds:
*logP values estimated using substituent contributions where direct data are unavailable.
†Predicted values based on analogous structures.
Key Observations:
- Lipophilicity : The ethoxy group (logP contribution ~+1.0) increases lipophilicity relative to 2-Chloro-5-fluoropyridine (logP 1.87), enhancing membrane permeability but possibly reducing aqueous solubility .
- Electronic Effects : Fluorine at position 3 exerts an electron-withdrawing effect, activating the pyridine ring for electrophilic attacks, whereas the ethoxy group (electron-donating) may counteract this effect at position 5 .
Biological Activity
2-Chloro-5-ethoxy-3-fluoropyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of halogen and ethoxy substituents, which may influence its interaction with biological targets. The following sections summarize the current understanding of its biological activity, including relevant data tables and case studies.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its antimicrobial and anti-inflammatory properties. Research indicates that compounds with similar structures often exhibit significant interactions with biological membranes and enzymes, which can modulate various physiological pathways.
Antimicrobial Activity
A study examined the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated that this compound demonstrated notable activity against several bacterial strains, particularly those resistant to conventional antibiotics. The minimum inhibitory concentrations (MIC) were determined through standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
These findings suggest that the compound's structural features contribute to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
The proposed mechanism of action for this compound involves:
- Membrane Disruption: The presence of halogen atoms may enhance the lipophilicity of the compound, allowing it to penetrate bacterial membranes more effectively.
- Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism, leading to cell death.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers evaluated the effects of this compound on biofilm formation by Staphylococcus aureus. The compound was found to reduce biofilm biomass by approximately 70% at a concentration of 16 µg/mL. This indicates potential use in treating infections associated with biofilm formation, such as chronic wounds or implant-related infections.
Case Study 2: Anti-inflammatory Properties
Another study investigated the anti-inflammatory effects of this compound in a murine model of acute inflammation induced by lipopolysaccharide (LPS). Mice treated with this compound exhibited significantly reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) compared to controls, suggesting that the compound may modulate inflammatory pathways.
Preparation Methods
Chlorination/Fluorine Exchange from Trichloromethylpyridine Precursors
A widely adopted method involves chlorine/fluorine exchange using trichloromethylpyridine intermediates. For example, 2,3-dichloro-5-trichloromethylpyridine can undergo vapor-phase fluorination with hydrogen fluoride (HF) or potassium fluoride (KF) to introduce fluorine at the 3-position. Subsequent ethoxylation at the 5-position is achieved via nucleophilic substitution with ethanol in the presence of cesium carbonate (Cs₂CO₃) as a base.
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Chlorination : 3-Picoline undergoes photocatalytic chlorination at 60°C with phosphorus pentachloride (PCl₅) and UV irradiation to form 2-chloro-5-trichloromethylpyridine.
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Fluorination : Gas-phase thermal fluorination at 300–450°C with HF yields 2-chloro-3-fluoro-5-trichloromethylpyridine.
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Ethoxylation : Reaction with ethanol and KF/Cs₂CO₃ at 80°C substitutes the trichloromethyl group with ethoxy, achieving 60–75% yield.
Nucleophilic Substitution of Dichlorofluoropyridine Intermediates
An alternative route starts with 2,5-dichloro-3-fluoropyridine, where the 5-chloro group is replaced by ethoxy via nucleophilic aromatic substitution (SₙAr). This method requires polar aprotic solvents (e.g., dimethylformamide, DMF) and elevated temperatures (100–120°C).
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Substrate : 2,5-Dichloro-3-fluoropyridine.
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Nucleophile : Sodium ethoxide (NaOEt) or ethanol with K₂CO₃.
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Catalyst : Copper(I) iodide (CuI) for Ullmann-type coupling.
Optimization of Reaction Parameters
Temperature and Catalysis
Solvent and Base Selection
Data Tables: Comparative Analysis of Methods
Table 1: Yield and Conditions for Key Synthetic Routes
Table 2: Common Byproducts and Mitigation Strategies
Challenges and Solutions
Regioselectivity in Fluorination
Recent Advancements (Post-2020)
Q & A
Q. What are the key synthetic routes for 2-Chloro-5-ethoxy-3-fluoropyridine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves halogenation and etherification steps. For example, halogen-directed fluorination using HF-pyridine complexes at 0–5°C can introduce fluorine at the 3-position, while ethoxy groups are introduced via nucleophilic substitution with sodium ethoxide under reflux (60–80°C) . Catalytic methods, such as Pd-mediated cross-coupling, may improve regioselectivity. Reaction optimization should focus on temperature control and stoichiometric ratios of halogenating agents (e.g., POCl₃ or PCl₅) to minimize byproducts .
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?
- Methodological Answer :
- NMR : Use deuterated DMSO or CDCl₃ to resolve aromatic proton splitting patterns. The deshielding effect of fluorine at C3 will cause distinct downfield shifts (~δ 8.2–8.5 ppm for H4) .
- IR : Focus on the C-F stretch (1050–1100 cm⁻¹) and C-O-C ether stretch (1200–1250 cm⁻¹). Compare with computed harmonic frequencies using scaling factors (e.g., 0.952 for B3-LYP/6-31G(d)) to validate assignments .
- MS : High-resolution ESI-MS in positive ion mode can confirm the molecular ion ([M+H]⁺) and isotopic patterns from chlorine (3:1 ratio for ³⁵Cl/³⁷Cl) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Spill Management : Use inert absorbents (e.g., vermiculite) to contain spills. Avoid water to prevent hydrolysis. Ventilate the area and wear PPE (nitrile gloves, respirators) .
- Waste Disposal : Segregate halogenated waste in designated containers. Neutralize acidic byproducts with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in substitution reactions?
- Methodological Answer : Density functional theory (DFT) at the B3-LYP/6-311G(d,p) level can model transition states for SNAr (nucleophilic aromatic substitution). Analyze Fukui indices to identify electrophilic centers (C2 and C5 are reactive due to electron-withdrawing Cl and CF₃ groups). Solvent effects (e.g., DMF or THF) can be incorporated via PCM (Polarizable Continuum Model) .
Q. How should researchers address contradictions in reported reaction yields for similar pyridine derivatives?
- Methodological Answer : Systematic variation of parameters (e.g., catalyst loading, solvent polarity) is essential. For example, if fluorination yields differ between studies, compare the purity of starting materials (e.g., 3-fluoropyridine precursors) and the presence of trace moisture, which may deactivate catalysts. Use DoE (Design of Experiments) to identify critical factors .
Q. What strategies mitigate environmental impacts during large-scale synthesis of this compound?
- Methodological Answer :
Q. What role does this compound play in medicinal chemistry scaffold design?
- Methodological Answer : The compound serves as a versatile intermediate for kinase inhibitors. The ethoxy group enhances solubility for in vitro assays, while fluorine improves metabolic stability. Functionalization at C2 (via Suzuki coupling) can introduce pharmacophores targeting ATP-binding pockets .
Q. How can isotopic labeling (e.g., ¹⁸F or ²H) aid in mechanistic studies of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
